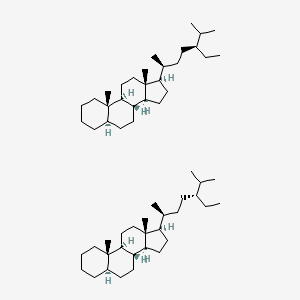
Cyclobutane-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,3-dicarboxamide is an organic compound characterized by a cyclobutane ring with two carboxamide groups attached at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutane-1,3-dicarboxamide can be synthesized through a [2+2] cycloaddition reaction involving alkenes. This reaction typically requires UV light to initiate the formation of the cyclobutane ring. The reaction conditions often include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors to optimize the yield and efficiency of the cycloaddition reaction. The process may also include purification steps such as recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Cyclobutane-1,3-dicarboxylic acid.
Reduction: Cyclobutane-1,3-diamine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Aplicaciones Científicas De Investigación
Cyclobutane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: this compound is used in the development of advanced materials, including polymers and photo-responsive materials
Mecanismo De Acción
The mechanism by which cyclobutane-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Cyclobutane-1,3-dicarboxamide can be compared with other similar compounds such as cyclobutane-1,1-dicarboxamide and cyclopropyl-1,1-dicarboxamide:
Cyclobutane-1,1-dicarboxamide: This compound has two carboxamide groups attached to the same carbon atom, leading to different chemical properties and reactivity.
Cyclopropyl-1,1-dicarboxamide: This compound features a cyclopropane ring instead of a cyclobutane ring, resulting in different steric and electronic effects.
Propiedades
Número CAS |
90048-02-5 |
|---|---|
Fórmula molecular |
C6H10N2O2 |
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
cyclobutane-1,3-dicarboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-4(2-3)6(8)10/h3-4H,1-2H2,(H2,7,9)(H2,8,10) |
Clave InChI |
OJEPEHNTDPXZSY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)






![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)




